9-(2,4-dichlorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(2,4-dichlorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline ring, and is substituted with a 2,4-dichlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,4-dichlorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzylamine with a suitable triazole derivative in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like p-toluenesulfonic acid (PTSA) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
9-(2,4-dichlorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of catalysts.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the chlorine atoms .
Scientific Research Applications
9-(2,4-dichlorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 9-(2,4-dichlorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar triazoloquinazoline core structure but differ in their substituents and specific biological activities.
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a triazole ring fused with a pyridine ring and exhibit different chemical and biological properties compared to triazoloquinazolines.
Uniqueness
9-(2,4-dichlorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is unique due to its specific substitution pattern and the presence of both triazole and quinazoline rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C16H14Cl2N4O |
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Molecular Weight |
349.2 g/mol |
IUPAC Name |
9-(2,4-dichlorophenyl)-6-methyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C16H14Cl2N4O/c1-8-4-12-14(13(23)5-8)15(22-16(21-12)19-7-20-22)10-3-2-9(17)6-11(10)18/h2-3,6-8,15H,4-5H2,1H3,(H,19,20,21) |
InChI Key |
WIPWTIYHQPDTJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(N3C(=NC=N3)N2)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1 |
Origin of Product |
United States |
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